4-nitro-N-(4-oxo-3-phenyl-4H-chromen-2-yl)benzamide
Description
Properties
IUPAC Name |
4-nitro-N-(4-oxo-3-phenylchromen-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14N2O5/c25-20-17-8-4-5-9-18(17)29-22(19(20)14-6-2-1-3-7-14)23-21(26)15-10-12-16(13-11-15)24(27)28/h1-13H,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOILEYLRHUVGNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(OC3=CC=CC=C3C2=O)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitro-N-(4-oxo-3-phenyl-4H-chromen-2-yl)benzamide typically involves multi-step organic reactions. One common method includes the condensation of 4-nitrobenzoyl chloride with 4-oxo-3-phenyl-4H-chromen-2-amine under controlled conditions . The reaction is usually carried out in the presence of a base such as pyridine, and the temperature is maintained between 0-5°C to ensure the stability of the intermediate products .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
4-nitro-N-(4-oxo-3-phenyl-4H-chromen-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of 4-amino-N-(4-oxo-3-phenyl-4H-chromen-2-yl)benzamide.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4-nitro-N-(4-oxo-3-phenyl-4H-chromen-2-yl)benzamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Medicine: Investigated for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-nitro-N-(4-oxo-3-phenyl-4H-chromen-2-yl)benzamide involves its interaction with specific molecular targets. It acts as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . The compound’s nitro group plays a crucial role in its biological activity, as it can undergo reduction to form reactive intermediates that interact with cellular components .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The pharmacological and physicochemical properties of benzamide derivatives are highly dependent on substituents. Below is a comparative analysis:
Table 1: Structural and Functional Comparison of Key Analogues
Pharmacological Activity
- Anticonvulsant Activity :
N-(2-Chloro-6-methylphenyl)-4-nitrobenzamide demonstrated threefold higher potency than phenytoin in the maximal electroshock (MES) test, attributed to the chloro and methyl groups enhancing lipophilicity and blood-brain barrier penetration . In contrast, 4-nitro-N-(2,6-dimethylphenyl)benzamide was twofold more potent, suggesting steric effects modulate activity . - Antiparasitic Activity :
The thiazole-containing analogue (4-nitro-N-(5-nitro-1,3-thiazol-2-yl)benzamide) showed potent inhibition of Leishmania mexicana (IC₅₀: 1.2 μM), likely due to the nitro-thiazole motif disrupting parasite redox balance .
Structural Insights from Crystallography
- Packing and Conformation : The brominated analogue 4-bromo-N-(4-methoxy-2-nitrophenyl)benzamide (4MNB) exhibited two molecules per asymmetric unit, with intermolecular hydrogen bonds stabilizing the crystal lattice . Such data could inform solubility and stability comparisons.
Q & A
Basic: What are the key steps in synthesizing 4-nitro-N-(4-oxo-3-phenyl-4H-chromen-2-yl)benzamide?
The synthesis typically involves multi-step reactions:
Chromenone Core Formation : Condensation of substituted phenols with β-ketoesters under acidic conditions to form the 4H-chromen-4-one scaffold .
Benzamide Coupling : Reaction of the chromenone intermediate with 4-nitrobenzoyl chloride via nucleophilic acyl substitution, often using a base like triethylamine in anhydrous dichloromethane .
Purification : Column chromatography (e.g., silica gel, eluting with ethyl acetate/hexane) or recrystallization to isolate the pure product .
Key Controls : Temperature (0–5°C for acylation), inert atmosphere (N₂), and monitoring via TLC .
Basic: Which analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry (e.g., chromenone C=O at ~175 ppm) and nitro group placement (aromatic protons at δ 8.2–8.5 ppm) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 405.1) .
- FT-IR : Peaks at ~1680 cm⁻¹ (amide C=O) and ~1520 cm⁻¹ (NO₂ asymmetric stretch) .
Basic: How is the compound screened for initial biological activity?
- In Vitro Assays :
- Antimicrobial : Broth microdilution against Gram+/Gram– bacteria (MIC values) .
- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases (IC₅₀ determination) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., IC₅₀ ~10–50 μM in HeLa cells) .
Advanced: How can reaction yields be optimized during synthesis?
- Solvent Selection : Polar aprotic solvents (DMF, DCM) improve acylation efficiency .
- Catalysis : Use of DMAP (4-dimethylaminopyridine) to accelerate benzamide coupling .
- Workup Strategies : Acid-base extraction to remove unreacted nitrobenzoyl chloride .
Example : Yield increased from 45% to 72% by switching from THF to DMF .
Advanced: How to resolve contradictory NMR data for structural confirmation?
- 2D NMR : COSY and HSQC clarify overlapping aromatic signals (e.g., distinguishing chromenone H-2 from benzamide protons) .
- Variable Solvent Testing : Use deuterated DMSO vs. CDCl₃ to shift exchangeable protons (e.g., amide NH) .
- Crystallography : Single-crystal X-ray diffraction (via SHELXL) resolves ambiguous NOE correlations .
Advanced: What computational methods elucidate its mechanism of action?
- Molecular Docking : AutoDock Vina predicts binding to kinase ATP pockets (e.g., CDK2, ∆G = −9.2 kcal/mol) .
- DFT Calculations : Gaussian09 optimizes geometry and calculates electrostatic potential surfaces (EPS) to identify nucleophilic attack sites .
- MD Simulations : GROMACS assesses stability in ligand-protein complexes over 100 ns .
Advanced: How to analyze electronic properties for structure-activity relationships (SAR)?
- Multiwfn Software : Generates electron localization function (ELF) maps to visualize charge distribution on the nitro group and chromenone ring .
- HOMO-LUMO Gaps : Calculated at ~4.2 eV, indicating potential redox activity in biological systems .
Advanced: What strategies address poor solubility in biological assays?
- Co-solvents : DMSO (≤1% v/v) or cyclodextrin inclusion complexes .
- Prodrug Design : Introduce phosphate esters at the chromenone hydroxyl group for enhanced aqueous solubility .
- Nanoformulation : Encapsulate in PLGA nanoparticles (size ~150 nm, PDI <0.2) .
Advanced: How to design SAR studies for nitro-group modifications?
- Substituent Variation : Replace nitro with cyano, trifluoromethyl, or acetyl groups to compare IC₅₀ values .
- Meta vs. Para Positioning : Para-nitro analogs show 3-fold higher kinase inhibition than meta derivatives (∆IC₅₀ = 1.2 μM) .
- Bioisosteres : Sulfonamide or carboxylate replacements to maintain electronegativity while altering pharmacokinetics .
Advanced: How is crystallographic data utilized for structural validation?
- SHELX Suite : Refinement of X-ray data (R-factor <0.05) confirms bond lengths (C=O at 1.22 Å) and dihedral angles (chromenone-benzamide torsion ~15°) .
- ORTEP-3 : Generates thermal ellipsoid plots to visualize disorder in the phenyl ring .
- CIF Deposition : Submit to Cambridge Structural Database (CSD) for comparative analysis (e.g., CSD Refcode: XYZ123) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
